molecular formula C15H18N2O3S B5506607 ethyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate

ethyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate

Cat. No. B5506607
M. Wt: 306.4 g/mol
InChI Key: OXTDIDZHDPESOG-UHFFFAOYSA-N
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Description

Ethyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate is a chemical compound that has been studied for its potential applications in various fields .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. The starting material, ethyl ester of acid 1, is mixed with 5% aqueous sodium hydroxide and heated at reflux for 4 hours . After cooling, the reaction mixture is brought to pH 6 by adding acetic acid .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyrano ring, a thieno ring, and a pyridine ring, all fused together .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, its 3- (phenoxycarbonyl)amino derivative can react with primary and secondary amines . The reactions with primary amines are accompanied by cyclization, forming fused pyrimidines . The product structure in reactions with secondary amines depends on the conditions .

Scientific Research Applications

Synthesis and Derivative Formation

Ethyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate and its derivatives are primarily synthesized for their potential in various chemical reactions and biological activities. These compounds are intermediates in the synthesis of novel heterocyclic compounds, which are significant in medicinal chemistry due to their potential pharmacological properties. For instance, the synthesis of novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives has been explored, starting from 2,6-dihydroxy-3-cyano-4-methyl pyridine. These derivatives are expected to exhibit antihypertensive activity, highlighting the importance of these compounds in developing new therapeutic agents (Kumar & Mashelker, 2006).

Heterocyclic Compound Formation

The compound also plays a crucial role in the formation of heterocyclic compounds, which are a cornerstone in drug discovery. For example, the synthesis and cyclizations of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides involved the reaction of 3-aminothieno[2,3-b]pyridine-2-carboxylic acid esters with various reagents to yield previously unknown heterocyclic compounds. These synthesized compounds underwent in silico analysis for their biological activity, demonstrating their potential in the development of new pharmacological agents (Chigorina, Bespalov, & Dotsenko, 2019).

Advanced Heterocyclic Systems

Additionally, the compound is instrumental in synthesizing advanced heterocyclic systems, which have applications in various fields, including pharmaceuticals and material science. For instance, the synthesis of 5,8-diamino-substituted pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines involved the reaction of ethyl 1-amino-8,8-dimethyl-5-(piperidin-1-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate with benzoyl isothiocyanate. These cyclization products were then converted into various derivatives, showcasing the versatility of these compounds in synthesizing complex heterocyclic systems (Paronikyan, Dashyan, Minasyan, & Stepanyan, 2016).

properties

IUPAC Name

ethyl 6-amino-12,12-dimethyl-11-oxa-4-thia-2-azatricyclo[7.4.0.03,7]trideca-1,3(7),5,8-tetraene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-4-19-14(18)12-11(16)9-5-8-7-20-15(2,3)6-10(8)17-13(9)21-12/h5H,4,6-7,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTDIDZHDPESOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C3CC(OCC3=C2)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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